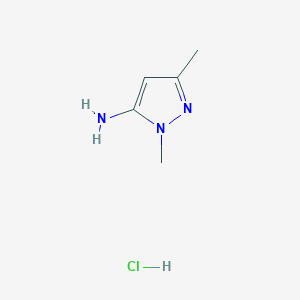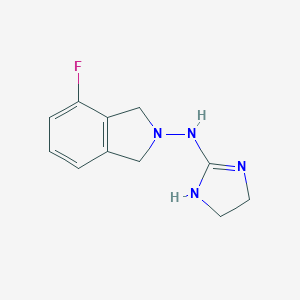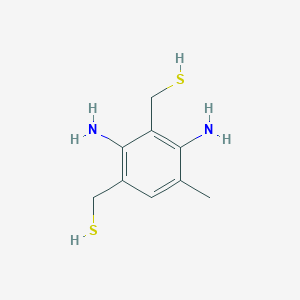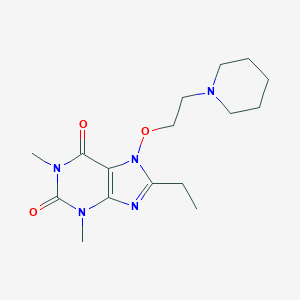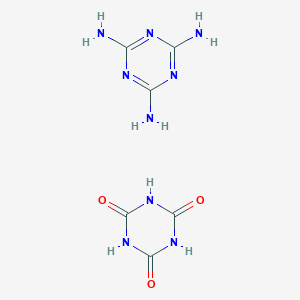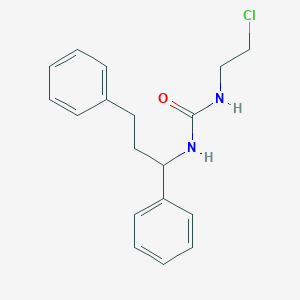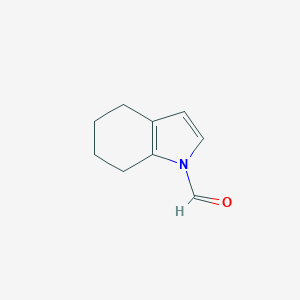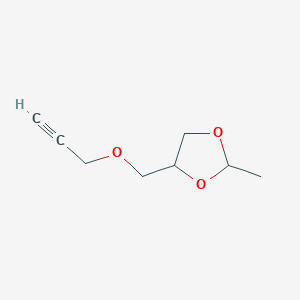
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, also known as MPMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMD is a heterocyclic organic compound that contains a dioxolane ring and a propargylic ether functionality. This compound has been synthesized and studied for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane involves the cleavage of the propargylic ether functionality by cytochrome P450 enzymes in the liver, releasing the active drug. The released drug then exerts its therapeutic effect by binding to its target receptor or enzyme.
Effets Biochimiques Et Physiologiques
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have low toxicity and good biocompatibility in in vitro and in vivo studies. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has also been shown to enhance the solubility and bioavailability of anticancer drugs, leading to improved therapeutic efficacy. In addition, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have a longer half-life than the parent drug, leading to sustained drug release and prolonged therapeutic effect.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, one limitation of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is its potential for non-specific cleavage by cytochrome P450 enzymes, leading to the release of the active drug in non-target tissues.
Orientations Futures
There are several future directions for 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane research. One direction is to explore the use of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane as a prodrug for delivering other types of active pharmaceutical ingredients, such as antibiotics and antiviral agents. Another direction is to investigate the potential of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane for targeted drug delivery, using strategies such as conjugation with targeting moieties or encapsulation in nanoparticles. Additionally, further studies are needed to optimize the synthesis and pharmacokinetics of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, as well as to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is a promising prodrug for delivering active pharmaceutical ingredients, particularly anticancer agents. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, further research is needed to optimize its synthesis and pharmacokinetics, as well as to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-propanediol with propargyl bromide to form 2-methyl-4-prop-2-yn-1-ol. This intermediate is then reacted with paraformaldehyde and acetic anhydride to form the dioxolane ring, resulting in the final product, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane.
Applications De Recherche Scientifique
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been studied for its potential use as a prodrug for delivering active pharmaceutical ingredients. Prodrugs are inactive compounds that are converted to active drugs in the body through metabolic processes. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to be a promising prodrug for delivering anticancer agents such as paclitaxel and docetaxel. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can enhance the solubility and bioavailability of these drugs, leading to improved therapeutic efficacy.
Propriétés
Numéro CAS |
105922-60-9 |
|---|---|
Nom du produit |
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12O3/c1-3-4-9-5-8-6-10-7(2)11-8/h1,7-8H,4-6H2,2H3 |
Clé InChI |
XDDIDNXVXYBBEP-UHFFFAOYSA-N |
SMILES |
CC1OCC(O1)COCC#C |
SMILES canonique |
CC1OCC(O1)COCC#C |
Synonymes |
1,3-Dioxolane, 2-methyl-4-[(2-propynyloxy)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





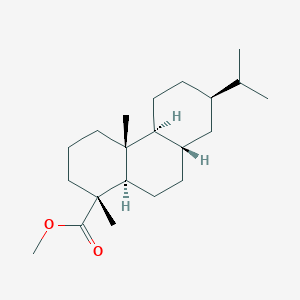
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)


